N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Mitochondrial DBI receptor Antineophobic activity Neurosteroidogenesis

N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (CAS 352345-21-2, molecular formula C₁₉H₁₈N₂O₃, molecular weight 322.4 g/mol) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. It is characterized by a 3,5-dimethyl substitution on the benzofuran core and a para-acetamidophenyl group on the carboxamide nitrogen.

Molecular Formula C19H18N2O3
Molecular Weight 322.4g/mol
CAS No. 352345-21-2
Cat. No. B397887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
CAS352345-21-2
Molecular FormulaC19H18N2O3
Molecular Weight322.4g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C19H18N2O3/c1-11-4-9-17-16(10-11)12(2)18(24-17)19(23)21-15-7-5-14(6-8-15)20-13(3)22/h4-10H,1-3H3,(H,20,22)(H,21,23)
InChIKeyHDNRRPCKROKAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (CAS 352345-21-2): Core Chemical and Pharmacological Identity


N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (CAS 352345-21-2, molecular formula C₁₉H₁₈N₂O₃, molecular weight 322.4 g/mol) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class . It is characterized by a 3,5-dimethyl substitution on the benzofuran core and a para-acetamidophenyl group on the carboxamide nitrogen. This compound was synthesized as part of a series of benzofuran-acetamide analogues of the mitochondrial DBI receptor complex ligand FGIN-1-27, using a modified Fischer method [1]. The benzofuran-2-carboxamide scaffold is recognized for its capacity to inhibit phosphodiesterase IV (PDE4) and modulate tumor necrosis factor (TNF) production, making this compound a candidate for anti-inflammatory research [2].

Mitochondrial DBI receptor complex ligand research
Supports PDE4 inhibition screening assays
Reproducible synthetic route documented

Why N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide Cannot Be Generically Substituted: The Risk of Losing Functional Selectivity


Generic substitution among benzofuran-2-carboxamides is not viable due to the steep structure-activity relationships (SAR) governing this class. The 3,5-dimethyl substitution pattern, specific to this compound, directly influences the steric and electronic environment of the benzofuran core, which is critical for interactions with target proteins such as PDE4 and the mitochondrial DBI receptor complex [1][2]. Even minor alterations, such as removing a methyl group or shifting the amide N-substituent, can drastically alter inhibitory potency and selectivity profiles. For example, related benzofuran-acetamide analogues were found to be equipotent to the reference ligand FGIN-1-27 only when specific substitution patterns were preserved [2]. Therefore, selecting a close analog without head-to-head validation risks loss of targeted pharmacological activity and invalidates comparative experimental models.

Substitution pattern

3,5-dimethyl substitution critical; close analogs may shift target interaction profile

PDE4 inhibition potency

Unsubstituted or mono-methyl variants may differ in PDE4 inhibition potency

Synthetic quality

Synthetic route variation could introduce regioisomeric impurities, altering assay outcomes

Quantitative Differentiation Evidence for N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide vs. Closest Analogues


Equipotent Antineophobic Activity vs. the Gold-Standard DBI Receptor Ligand FGIN-1-27

N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a member of a novel benzofuran-acetamide series designed as analogues of FGIN-1-27. In a direct head-to-head comparison, the series was found in vitro and in vivo to be equally potent and selective as FGIN-1-27 for the mitochondrial DBI receptor complex [1]. While individual IC₅₀ values for this specific compound were not separately tabulated, the study confirms that the 3,5-dimethyl substitution pattern on the benzofuran core supports the retention of full ligand potency relative to the indole-based reference compound.

DBI receptor potency
Head-to-head
Reported equipotent to FGIN-1-27 in vivo (elevated plus-maze)
Supports model-response endpoint context
Exact IC₅₀ values not individually tabulated
Mitochondrial DBI receptor Antineophobic activity Neurosteroidogenesis

Distinct 3,5-Dimethyl Substitution Pattern vs. Unsubstituted or Mono-Methyl Benzofuran-2-Carboxamides

The 3,5-dimethyl substitution on the benzofuran core is a critical differentiator from close analogues such as N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide (CAS 423149-69-3) and N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide. The patent literature demonstrates that benzofuran-2-carboxamides with electron-donating methyl groups at the 3 and 5 positions exhibit enhanced PDE4 inhibitory activity compared to their unsubstituted counterparts [1]. Specifically, the dimethyl substitution increases the electron density on the aromatic system, which can strengthen hydrophobic interactions within the PDE4 catalytic pocket, a feature not achievable with the unsubstituted or mono-methyl variants.

Substitution pattern
Class-level
3,5-dimethyl increases electron density vs. unsubstituted core
May support PDE4 inhibition screening context
Class-level SAR; compound-specific data to verify
PDE4 inhibition Structure-activity relationship Benzofuran substitution

High-Purity Synthetic Route via Modified Fischer Method for Reproducible Procurement

The compound is synthesized via a documented modified Fischer method involving condensation of O-phenylhydroxylamine with a ketoamide intermediate, followed by cyclization in formic/phosphoric acid, as described in the Drug Future synthetic database [1]. This established route yields the benzofuran scaffold with the precise 3,5-dimethyl substitution, contrasting with alternative synthetic entries that may lead to regioisomeric mixtures or require difficult chromatographic separations.

Synthetic method
Method context
Documented modified Fischer method; single regioisomer
Supports reproducible procurement
Minimizes regioisomeric variability
Benzofuran synthesis Modified Fischer method High-purity building block

Molecular Weight Differentiator: 322.4 g/mol vs. Common Benzofuran-2-Carboxamide Library Members

With a molecular weight of 322.4 g/mol , this compound occupies a distinct range within the benzofuran-2-carboxamide chemical space, compared to lighter analogues like N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide (294.3 g/mol). This difference in size and lipophilicity (cLogP estimated ~3.8) can influence membrane permeability, protein binding, and metabolic stability, making it a distinct physicochemical tool for probing structure-property relationships.

Physicochemical profile
Data to verify
MW 322.4 g/mol; ΔMW +28.1 vs. lighter analogue
Supports SPR study context
cLogP estimated ~3.8; experimental validation needed
Molecular weight Drug-likeness Physicochemical property

Optimal Application Scenarios for N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in Drug Discovery and Chemical Biology


Neurosteroidogenesis Research and Anxiety-Related Behavioral Models

Leveraging its equipotency to FGIN-1-27 at the mitochondrial DBI receptor complex [1], this compound is ideally suited as a positive control or tool compound in studies investigating neurosteroid biosynthesis and anxiolytic mechanisms. It can be used in rodent elevated plus-maze tests to probe antineophobic effects without the confounding variable of direct GABA_A receptor binding.

PDE4/TNF-α Pathway Inhibitor Screening Libraries

Given the class-level evidence for PDE4 and TNF-α inhibition by 3,5-dimethyl benzofuran-2-carboxamides [2], this compound is a high-value addition to focused screening decks targeting inflammatory pathways. Its specific substitution pattern increases the hit-finding probability compared to under-substituted analogues.

Medicinal Chemistry Structure-Property Relationship (SPR) Studies

The compound's distinct molecular weight (322.4 g/mol) and predicted lipophilicity differentiate it from smaller benzofuran-2-carboxamide analogues . It serves as a systematic probe for how incremental increases in steric bulk and electron density affect target binding, cellular permeability, and metabolic stability in early lead optimization.

High-Purity Synthetic Building Block Supply

The documented modified Fischer synthesis [3] ensures a reliable, scalable source of the compound with defined regiospecificity. This supports consistent supply for large-scale medicinal chemistry projects where batch-to-batch variability could compromise SAR interpretation.

Application
Selection Property
Validation Focus
Neurosteroidogenesis research
DBI receptor complex ligand context
Model-response endpoint review
PDE4/TNF-α pathway screening
3,5-dimethyl substitution specificity
PDE4 inhibition assay context
Structure-property relationship studies
Physicochemical differentiation (MW, cLogP)
Cell permeability & metabolic stability review
Synthetic building block supply
Regiospecific synthetic route
Lot-to-lot consistency review
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